molecular formula C12H15N3 B015605 4-(1-Piperazinyl)-1H-indole CAS No. 84807-09-0

4-(1-Piperazinyl)-1H-indole

Cat. No. B015605
Key on ui cas rn: 84807-09-0
M. Wt: 201.27 g/mol
InChI Key: YZKSXUIOKWQABW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05627177

Procedure details

A suspension of 4-aminoindole (2.30 g, 0.017 moles), bischloroethylamine hydrochloride (3.49 g, 0.02 moles) and potassium carbonate (5.41 g, 0.02 moles) in butanol (50 ml) was heated at reflux under argon for 7 h. Further bischloroethylamine hydrochloride (0.70 g, 0.04 moles) and potassium carbonate (1.1 g 0.04 moles) was added, then the suspension was heated at reflux for 18 h. The solvent was evaporated in vacuo to give a brown gummy residue which was taken up into dilute hydrochloric acid (200 ml), washed with ethyl acetate (2×100 ml), made basic with potassium carbonate, extracted into dichloromethane (3×50 ml), dried (MgSO4) then evaporated in vacuo to give a white solid which was triturated with ethyl acetate and dried to give 4-(1-piperazinyl)indole (0.78 g, 0.0038 moles) as white crystals.
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step One
Quantity
5.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.Cl.Cl[CH2:13][CH2:14][NH:15][CH2:16][CH2:17]Cl.C(=O)([O-])[O-].[K+].[K+].Cl>C(O)CCC>[N:1]1([C:2]2[CH:10]=[CH:9][CH:8]=[C:7]3[C:3]=2[CH:4]=[CH:5][NH:6]3)[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
NC1=C2C=CNC2=CC=C1
Name
Quantity
3.49 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
5.41 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0.7 g
Type
reactant
Smiles
Cl.ClCCNCCCl
Name
Quantity
1.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under argon for 7 h
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a brown gummy residue which
WASH
Type
WASH
Details
washed with ethyl acetate (2×100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted into dichloromethane (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a white solid which
CUSTOM
Type
CUSTOM
Details
was triturated with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1(CCNCC1)C1=C2C=CNC2=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.0038 mol
AMOUNT: MASS 0.78 g
YIELD: CALCULATEDPERCENTYIELD 22.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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